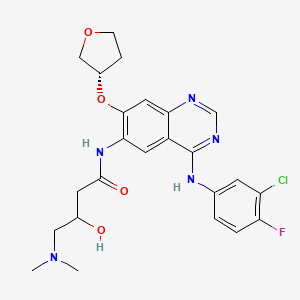Afatinib Impurity AFT-8
CAS No.:
Cat. No.: VC17987192
Molecular Formula: C24H27ClFN5O4
Molecular Weight: 504.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H27ClFN5O4 |
|---|---|
| Molecular Weight | 504.0 g/mol |
| IUPAC Name | N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)-3-hydroxybutanamide |
| Standard InChI | InChI=1S/C24H27ClFN5O4/c1-31(2)11-15(32)8-23(33)30-21-9-17-20(10-22(21)35-16-5-6-34-12-16)27-13-28-24(17)29-14-3-4-19(26)18(25)7-14/h3-4,7,9-10,13,15-16,32H,5-6,8,11-12H2,1-2H3,(H,30,33)(H,27,28,29)/t15?,16-/m0/s1 |
| Standard InChI Key | IQINQKMQCQYKAD-LYKKTTPLSA-N |
| Isomeric SMILES | CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)O |
| Canonical SMILES | CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)O |
Introduction
Chemical Identity and Structural Elucidation
Afatinib Impurity AFT-8 is formally designated as N-[4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)-3-hydroxybutenamide. Its molecular formula, C₂₄H₂₇ClFN₅O₄, corresponds to a molecular weight of 503.96 g/mol . The compound’s structure integrates three key pharmacophores:
-
A quinazoline core substituted at the 4-position with a 3-chloro-4-fluoroanilino group.
-
A (S)-tetrahydrofuran-3-yloxy moiety at the 7-position.
-
A 4-(dimethylamino)-3-hydroxybutenamido chain at the 6-position .
Synthetic Pathways and Formation Mechanisms
While detailed synthetic protocols for AFT-8 remain proprietary, its formation is hypothesized to occur during the final stages of afatinib synthesis. Key reaction steps likely involve:
-
Amide Coupling: The condensation of 4-(dimethylamino)-3-hydroxybut-2-enoic acid with the 6-aminoquinazoline intermediate.
-
Stereoselective Etherification: Introduction of the (S)-tetrahydrofuran-3-yloxy group via nucleophilic aromatic substitution under controlled conditions .
Impurity formation may arise from:
-
Incomplete Purification: Residual intermediates or byproducts persisting through downstream processing.
-
Epimerization: Racemization at the tetrahydrofuran stereocenter under acidic or basic conditions.
-
Oxidative Degradation: Hydroxylation of the butenamide chain during storage or manufacturing .
Analytical Characterization and Detection
Robust analytical methods are essential for quantifying AFT-8 in afatinib drug substances. Current approaches include:
Table 1: Analytical Techniques for AFT-8 Profiling
These methods enable precise discrimination between AFT-8 and structurally similar impurities, such as afatinib dimaleate (CAS 850140-73-7) and (2Z)-afatinib (CAS 1680184-59-1) .
Regulatory and Quality Control Implications
AFT-8 is classified as a genotoxic impurity due to its α,β-unsaturated carbonyl moiety, necessitating strict control during manufacturing. Key quality benchmarks include:
-
Specification Limits: ≤0.10% (w/w) in drug substance (per European Pharmacopoeia 10.0) .
-
Reference Standards: Commercially available from suppliers (e.g., Toronto Research Chemicals, Catalog TRC-A355335) at costs ranging from €369/10mg to €2,503/100mg .
Recent regulatory filings emphasize the use of orthogonal analytical methods (HPLC + LC-MS) for batch release testing, ensuring compliance with global standards .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume